2-Amino-1H-imidazol-5(4H)-one hydrochloride

Description

Properties

IUPAC Name |

2-amino-1,4-dihydroimidazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O.ClH/c4-3-5-1-2(7)6-3;/h1H2,(H3,4,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKLQWDBDKQVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649390 | |

| Record name | 2-Amino-3,5-dihydro-4H-imidazol-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18221-88-0 | |

| Record name | 2-Amino-3,5-dihydro-4H-imidazol-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,5-dihydro-1H-imidazol-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Entity

This guide delves into the physicochemical properties of 2-Amino-1H-imidazol-5(4H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 2-aminoimidazole scaffold is a recognized pharmacophore, often explored for its bioisosteric relationship with guanidine, which can favorably modulate pharmacokinetic profiles by offering a different pKa environment.

It is imperative to state at the outset that while the broader class of imidazoles is extensively studied, detailed and publicly available experimental data specifically for 2-Amino-1H-imidazol-5(4H)-one hydrochloride is limited. This guide, therefore, synthesizes the available information from supplier specifications, safety data sheets, and extrapolates from closely related structures to provide a comprehensive yet cautious overview. Researchers are strongly encouraged to perform experimental verification of the properties outlined herein for their specific applications.

Chemical Identity and Structural Elucidation

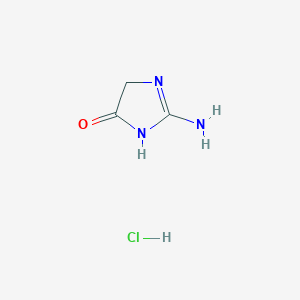

2-Amino-1H-imidazol-5(4H)-one hydrochloride is the hydrochloride salt of a substituted imidazole. The core structure consists of a five-membered ring containing two nitrogen atoms and a carbonyl group, with an amino group attached at the 2-position.

Molecular Formula: C₃H₅N₃O·HCl[1]

Molecular Weight: 135.55 g/mol [1]

CAS Number: 18221-88-0[1]

Synonyms: Glycocyamidine hydrochloride, 2-Amino-4,5-dihydro-1H-imidazol-5-one hydrochloride[1]

Caption: Chemical structure of 2-Amino-1H-imidazol-5(4H)-one hydrochloride.

Physicochemical Properties

A summary of the known and extrapolated physicochemical properties is presented below. It is crucial to note that some of these values are based on supplier information and may not have been determined through rigorous, peer-reviewed studies.

| Property | Value | Source/Comment |

| Appearance | Off-white to light yellow solid/powder | Based on supplier safety data sheets. |

| Melting Point | ~211-213 °C | Reported by some chemical suppliers. This value should be experimentally verified as impurities can affect the melting point. |

| Solubility | Water: Soluble | Mentioned in safety data sheets. Quantitative solubility data in water and other solvents like ethanol and DMSO is not readily available in the public domain and requires experimental determination.[2] |

| pKa | Not experimentally determined | The pKa of the 2-aminoimidazole core is critical for understanding its ionization state at physiological pH. By analogy to similar structures, the protonated amino group is expected to have a pKa in the range of 7-9. However, the presence of the carbonyl group and the hydrochloride form will influence this value. Experimental determination via potentiometric titration or UV-Vis spectroscopy is recommended.[3] |

| Stability | Stable under normal storage conditions. | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] The hydrolytic stability, especially at different pH values and temperatures, has not been reported and would be a critical parameter to assess for drug development purposes. |

Spectroscopic Characterization

Detailed spectroscopic data for 2-Amino-1H-imidazol-5(4H)-one hydrochloride is not widely available in peer-reviewed literature. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons (-CH₂-) in the imidazolone ring, the amine protons (-NH₂), and the ring N-H protons. The exact chemical shifts will be dependent on the solvent used. In a solvent like DMSO-d₆, the amine and N-H protons would likely appear as broad singlets. The methylene protons would likely appear as a singlet.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon, the carbon bearing the amino group (C2), and the methylene carbon (C4).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching: Around 3100-3500 cm⁻¹ for the amine and amide groups.

-

C=O stretching: A strong absorption band around 1700-1740 cm⁻¹ for the carbonyl group in the five-membered ring.

-

C=N stretching: Around 1600-1650 cm⁻¹.

-

N-H bending: Around 1550-1650 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base (C₃H₅N₃O). The exact mass can be used to confirm the elemental composition.

Experimental Protocols: A Framework for Characterization

Given the absence of detailed published protocols for this specific compound, the following section provides generalized, yet robust, methodologies that a researcher can adapt for its synthesis and characterization.

Synthesis of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride

A plausible synthetic route involves the cyclization of a suitable precursor. One common method for the synthesis of similar imidazolones is the reaction of an α-amino acid derivative with a cyanating agent, followed by cyclization. For 2-Amino-1H-imidazol-5(4H)-one, a potential route could start from glycine or a derivative.

Illustrative Synthetic Pathway:

Sources

An In-Depth Technical Guide to the In Vitro Mechanism of Action of the 2-Amino-1H-imidazol-5(4H)-one Scaffold

A Senior Application Scientist's Perspective on a Promising Heterocyclic Core

Abstract

The 2-amino-1H-imidazol-5(4H)-one nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While comprehensive mechanistic data for the specific salt, 2-Amino-1H-imidazol-5(4H)-one hydrochloride, remains limited in publicly accessible literature, a wealth of information on its derivatives points toward a potent and multifaceted mechanism of action in vitro. This guide synthesizes the available evidence from structurally related analogs to postulate the core mechanisms, focusing on antiproliferative and cytotoxic effects. We will delve into the causality behind experimental designs used to probe these mechanisms, provide detailed protocols for key assays, and offer a perspective on future research directions.

Introduction: The 2-Amino-1H-imidazol-5(4H)-one Core in Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an adept pharmacophore for interacting with a variety of biological targets. The incorporation of an amino group at the 2-position and a ketone at the 5-position, creating the 2-amino-1H-imidazol-5(4H)-one core, yields a scaffold with significant potential for therapeutic applications.

Derivatives built upon this core have demonstrated a broad range of biological activities, most notably as potent anticancer agents.[2] Studies on synthetic analogs have revealed cytotoxic effects across multiple cancer cell lines, including breast, lung, and myeloid leukemia.[2] This guide will consolidate these findings to build a cohesive, albeit inferred, understanding of the parent compound's likely in vitro mechanism of action.

Postulated In Vitro Mechanism of Action: A Multi-Target Hypothesis

Based on extensive evaluation of its derivatives, the 2-amino-1H-imidazol-5(4H)-one scaffold likely exerts its biological effects not through a single, discrete target, but via a combination of cellular insults that culminate in cell death. The primary observed outcomes in vitro are potent cytotoxicity and the induction of apoptosis.

Induction of Apoptosis and Cell Cycle Disruption

A consistent finding across studies of 2-amino-imidazolone analogs is their ability to induce programmed cell death, or apoptosis, in cancer cells.[2] This is a critical hallmark of a potential anticancer agent, as it leverages the cell's own machinery for self-destruction, often leading to a more controlled and less inflammatory cell death compared to necrosis.

The proposed signaling pathway leading to apoptosis is likely initiated by intracellular stress, potentially from the inhibition of key survival proteins. Key events observed in vitro for derivatives include:

-

Mitochondrial Membrane Depolarization: Several analogs cause a loss of the mitochondrial membrane potential, which is an early and often irreversible step in the intrinsic apoptotic pathway.[2] This disruption leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

-

Phosphatidylserine (PS) Exposure: Flow cytometry analysis of treated cells consistently shows an increase in Annexin V staining.[2] Annexin V binds to PS, a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis, serving as an "eat me" signal for phagocytes.

-

DNA Fragmentation: The appearance of a sub-G1 peak in cell cycle analysis indicates the presence of cells with fragmented DNA, a late-stage marker of apoptosis.[2]

Concurrently, these compounds often induce cell cycle arrest, preventing cancer cells from progressing through the checkpoints necessary for division.[2] This dual action of halting proliferation and inducing cell death is a highly desirable characteristic for an anticancer therapeutic.

Diagram: Postulated Apoptotic Pathway

Caption: Postulated mechanism for apoptosis induction by the 2-amino-imidazolone scaffold.

Inhibition of Key Signaling Kinases

While broad cytotoxicity is observed, some derivatives of the imidazol-5-one scaffold have been shown to inhibit specific enzymes, suggesting a more targeted mechanism of action. The causality behind testing for kinase inhibition stems from the fact that many cancers are driven by aberrant signaling pathways controlled by these enzymes.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase in angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Some 2-(4-fluorophenyl) imidazol-5-one derivatives have shown potent inhibitory activity against VEGFR-2, with IC50 values in the nanomolar range.[3]

-

CDK2A Inhibition: Cyclin-dependent kinase 2 (CDK2) is essential for the G1/S transition in the cell cycle. Its inhibition can lead to cell cycle arrest. Certain imidazolone analogs have demonstrated effective inhibition of CDK2A.[3]

The ability of this scaffold to be modified to target specific kinases highlights its versatility and potential for development as a more selective therapeutic, potentially reducing off-target effects.

Experimental Protocols for In Vitro Mechanistic Studies

To validate the mechanism of action of 2-Amino-1H-imidazol-5(4H)-one hydrochloride, a series of well-established in vitro assays are required. Each protocol is designed as a self-validating system with appropriate controls.

Protocol: Cell Viability Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This is a primary screen to determine the cytotoxic concentration range of the compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of 2-Amino-1H-imidazol-5(4H)-one hydrochloride in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO or PBS) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Diagram: MTT Assay Workflow

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to exposed phosphatidylserine (PS) on early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.

Step-by-Step Methodology:

-

Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

-

Data Summary: Representative Activities of Imidazolone Analogs

To provide context for the potential potency of the 2-amino-1H-imidazol-5(4H)-one scaffold, the following table summarizes reported in vitro data for some of its derivatives.

| Compound Class | Cell Line | Assay Type | Endpoint | Result | Reference |

| 2-Amino-1H-imidazol Alkaloid Analog | HL-60 | Cytotoxicity | IC50 | 2.91 µM | [2] |

| 2-Amino-1H-imidazol Alkaloid Analog | 4T1 (Murine Breast Cancer) | Cytotoxicity | IC50 | 3.1 µM | [2] |

| 2-(4-fluorophenyl) imidazol-5-one Analog | PC3 (Prostate Cancer) | Cytotoxicity | IC50 | 8.15 µM | [3] |

| 2-(4-fluorophenyl) imidazol-5-one Analog | N/A | Enzyme Inhibition | VEGFR-2 IC50 | 67 nM | [3] |

| 2-(4-fluorophenyl) imidazol-5-one Analog | N/A | Enzyme Inhibition | CDK2A IC50 | 0.66 µM | [3] |

Note: The data presented is for derivatives and not for 2-Amino-1H-imidazol-5(4H)-one hydrochloride itself. It serves to illustrate the biological potential of the core scaffold.

Conclusion and Future Directions

The 2-amino-1H-imidazol-5(4H)-one scaffold is a validated starting point for the development of potent cytotoxic agents. While the precise in vitro mechanism of action for the parent hydrochloride salt is not yet fully elucidated, evidence from a multitude of synthetic analogs strongly suggests a mechanism centered on the induction of apoptosis via mitochondrial stress and the disruption of the cell cycle. Furthermore, the scaffold shows promise for the development of targeted therapies through the inhibition of key oncogenic kinases like VEGFR-2 and CDK2A.

Future research should focus on directly evaluating 2-Amino-1H-imidazol-5(4H)-one hydrochloride using the protocols outlined in this guide. A comprehensive kinase panel screen would be instrumental in identifying its primary molecular targets. Additionally, proteomic and transcriptomic analyses of treated cells could uncover novel pathways affected by this compound, paving the way for its rational development as a potential therapeutic agent.

References

-

Bence, M., et al. (2022). A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. PubMed Central. Available at: [Link]

-

Abo-Elanwar, Y.A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. Available at: [Link]

Sources

A Technical Guide to the Biological Versatility of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride Derivatives

Foreword: The Emergence of a Privileged Scaffold

The 2-amino-1H-imidazol-5(4H)-one core, a key structural motif within the broader class of imidazolones, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a versatile building block for the design of potent and selective modulators of various biological targets.[1][2] This guide provides an in-depth exploration of the diverse biological activities of derivatives of this scaffold, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. While many studies focus on the core imidazolone structure, this guide will also consider the implications of the hydrochloride salt form, which is often used to improve solubility and bioavailability.

Anticancer Activity: A Multi-pronged Approach

Derivatives of 2-amino-1H-imidazol-5(4H)-one have demonstrated significant potential as anticancer agents, acting through the inhibition of various key enzymes involved in cancer progression.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Mechanism of Action: Uncontrolled cell proliferation is a hallmark of cancer, and CDKs are central regulators of the cell cycle. Specific imidazolone derivatives have been identified as potent inhibitors of CDK2.[1][3] By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis. The interaction often involves hydrogen bonding between the imidazolone core and key amino acid residues in the kinase active site.[3]

Experimental Protocol: In Vitro CDK2 Inhibition Assay

-

Reagents: Recombinant human CDK2/cyclin A, Histone H1 (as substrate), ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Add kinase buffer, substrate, and the test compound at various concentrations to a 96-well plate.

-

Initiate the reaction by adding the CDK2/cyclin A enzyme and ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Summary: CDK2 Inhibition by Imidazolone Derivatives

| Compound ID | Modification | IC50 (µM) | Cancer Cell Line | Reference |

| Compound 26 | 2-(4-fluorophenyl) substituent | 0.66 | - | [1] |

| Compound 5b | 3H‐imidazole[4,5‐c]pyridine derivative | 0.021 | - | [3] |

| Compound 10e | imidazole/benzimidazole thio-arylethanone derivative | 0.62 | - | [3] |

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Mechanism of Action: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. Certain 2-amino-1H-imidazol-5(4H)-one derivatives act as potent VEGFR-2 inhibitors, blocking the signaling cascade that leads to endothelial cell proliferation and migration.[1][4]

Signaling Pathway: VEGFR-2 Inhibition

Caption: Workflow for determining the COX inhibitory activity of test compounds.

Data Summary: COX-2 Inhibition by Imidazolone Derivatives

| Compound ID | Modification | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5b | Methoxy substituent | 0.71 | 115 | [5] |

Arginase Inhibition: A Potential Therapeutic Avenue for Asthma

Mechanism of Action: Arginase is a binuclear manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea. In the context of asthma, arginase activity is upregulated and competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. This leads to reduced nitric oxide production, a key mediator of bronchodilation. Certain 2-aminoimidazole derivatives have been identified as arginase inhibitors. [6]The 2-aminoimidazole moiety can chelate the manganese ions in the active site and form hydrogen bonds with surrounding residues. [6] Structure-Activity Relationship (SAR) Insights:

-

The 2-aminoimidazole core itself is a weak, non-competitive inhibitor of human arginase I. [6]* Incorporating the 2-aminoimidazole moiety into the side chain of an L-amino acid scaffold significantly enhances potency. [6]* The length of the amino acid side chain is critical, with a pentanoic acid derivative (A1P) showing the highest affinity. [6]

Other Biological Activities

The versatility of the 2-amino-1H-imidazol-5(4H)-one scaffold extends to other biological activities, including:

-

Phosphodiesterase 4 (PDE4) Inhibition: Novel imidazol-2-one and 2-cyanoiminoimidazole derivatives have been synthesized as potent PDE4 inhibitors with anti-inflammatory activity. [7]* Antimicrobial Activity: Fused imidazo[2,1-c]t[3][6][8]riazine derivatives have shown significant antibacterial and antifungal activities. [9]* Human Topoisomerase I Inhibition: Certain 1H-benzo[d]imidazole derivatives, a related class of compounds, have been identified as inhibitors of human topoisomerase I, an important target in cancer chemotherapy. [10]

Synthesis and Chemical Properties

The synthesis of 2-amino-1H-imidazol-5(4H)-one derivatives often involves multi-step reactions. A common approach is the Erlenmeyer-Plöchl reaction for the synthesis of the imidazolone core, followed by various functionalization reactions to introduce diversity. [11]The hydrochloride salt is typically prepared in the final step by treating the free base with hydrochloric acid in an appropriate solvent, which can improve the compound's stability and handling properties.

Conclusion: A Scaffold with a Bright Future

The 2-amino-1H-imidazol-5(4H)-one scaffold and its derivatives have demonstrated a remarkable range of biological activities, positioning them as promising lead compounds for the development of new therapeutics. Their ability to interact with a diverse array of biological targets, including kinases, metalloenzymes, and other key proteins, underscores their importance in modern drug discovery. Future research in this area will likely focus on optimizing the potency and selectivity of these compounds for specific targets, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.

References

-

Di Costanzo, L., et al. (2010). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. ACS Medicinal Chemistry Letters, 1(6), 283-287. Available at: [Link]

-

Yi‐Zhe Wu, et al. (2021). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark. Available at: [Link]

-

Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. Available at: [Link]

-

Jadhav, S. B., et al. (2022). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal of Foundation for Medical Research, 1(1), 1-5. Available at: [Link]

-

Ouf, E. A., et al. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic Chemistry, 149, 107471. Available at: [Link]

-

Asadi, M., et al. (2019). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical and Biomedical Research, 5(2), 29-37. Available at: [Link]

-

Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as Anticancer Agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. Available at: [Link]

-

Abu Almaaty, A. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. Available at: [Link]

-

Pessina, A., et al. (2002). Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(4), 653-658. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(12), 841-861. Available at: [Link]

-

Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3045-3059. Available at: [Link]

-

Abu Almaaty, A. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. Available at: [Link]

-

Sharma, D., & Narasimhan, B. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Research & Reviews: Journal of Chemistry, 6(2), 1-15. Available at: [Link]

-

Pal, D., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available at: [Link]

-

Al-Warhi, T., et al. (2016). 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Beilstein Journal of Organic Chemistry, 12, 929-946. Available at: [Link]

-

Bakulina, O., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(21), 7434. Available at: [Link]

-

Abd El-Aal, E., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c]T[3][6][8]riazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47-52. Available at: [Link]

-

Al-Warhi, T., et al. (2016). 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Beilstein Journal of Organic Chemistry, 12, 929-946. Available at: [Link]

-

El-Gamal, M. I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of ancer Research and Clinical Oncology, 147(1), 1-25. Available at: [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]

-

Zubenko, A. D., et al. (2025). New Plant Growth Regulators of Benzimidazole Series. Molecules, 30(23), 1-13. Available at: [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. longdom.org [longdom.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. brieflands.com [brieflands.com]

- 6. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijfmr.com [ijfmr.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. japsonline.com [japsonline.com]

The Ascendancy of the 2-Aminoimidazole Scaffold: A Journey from Marine Origins to Therapeutic Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) moiety, a deceptively simple heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry and drug discovery. Its journey, from its initial discovery in vibrant marine sponges to its current status as a privileged pharmacophore, is a testament to nature's ingenuity and the relentless pursuit of novel therapeutic agents. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies of 2-aminoimidazole compounds, delving into their diverse biological activities and the intricate molecular mechanisms that underpin their therapeutic potential.

A Serendipitous Discovery: The Marine Genesis of 2-Aminoimidazole Alkaloids

The story of 2-aminoimidazole alkaloids begins in the world's oceans, where fierce competition for survival has driven marine organisms to produce a vast arsenal of unique and potent secondary metabolites. Sponges of the order Calcarea, particularly from the genera Leucetta and Clathrina, have proven to be a particularly rich source of these nitrogenous compounds.[1][2] While the broader discovery of alkaloids dates back to the early 19th century with the isolation of morphine from opium, the chapter on 2-aminoimidazole alkaloids was opened much more recently.[3]

The initial breakthrough can be traced back to the exploration of marine natural products. While a definitive first isolation of a simple 2-aminoimidazole is difficult to pinpoint from the available literature, the discovery of complex alkaloids containing this scaffold marked the beginning of intense research in this area. These natural products, often characterized by intricate structures and potent biological activities, captured the attention of chemists and pharmacologists alike.

A significant milestone in this journey was the isolation and characterization of a plethora of 2-aminoimidazole-containing alkaloids from various marine sponges. These discoveries, spanning from the late 20th century to the present day, have unveiled a remarkable diversity of chemical structures and biological functions. A chronological overview of some key discoveries is presented below:

Table 1: A Timeline of Key 2-Aminoimidazole Alkaloid Discoveries

| Year | Alkaloid(s) | Source Organism(s) | Key Structural Features & Significance |

| 1987-present | Various preclathridine and isonaamine alkaloids | Leucetta and Clathrina sponges | A large family of 1,4-substituted 2-aminoimidazoles, often with substituted benzyl moieties. These compounds laid the foundation for understanding the structural diversity of this class. |

| 2016 | Lissodendrin A and B | Lissodendoryx (Acanthodoryx) fibrosa | Feature a (p-hydroxyphenyl) glyoxal moiety, expanding the known structural diversity.[1][4] |

| 2013 | Nagelamide W | Agelas sp. | The first monomeric bromopyrrole alkaloid bearing two 2-aminoimidazole moieties.[5] |

This continuous discovery of new 2-AI alkaloids from marine sources underscores the vast, untapped potential of the marine environment as a reservoir for novel drug leads.

The Chemist's Challenge: Evolution of Synthetic Methodologies

The fascinating structures and potent biological activities of 2-aminoimidazole alkaloids presented a significant challenge and a compelling opportunity for synthetic organic chemists. The development of efficient and versatile methods for the construction of the 2-aminoimidazole core has been a major focus of research, evolving from classical condensation reactions to sophisticated transition-metal-catalyzed approaches.

Classical Approaches: The Foundation of 2-Aminoimidazole Synthesis

The earliest and most straightforward methods for synthesizing the 2-aminoimidazole scaffold relied on the condensation of readily available starting materials. Two primary strategies form the bedrock of this classical approach:

-

Condensation of α-Haloketones with Guanidine Derivatives: This method involves the reaction of an α-haloketone with a guanidine derivative. The reaction proceeds via an initial alkylation of the guanidine nitrogen, followed by an intramolecular cyclization and dehydration to form the 2-aminoimidazole ring.

-

Causality Behind Experimental Choices: The use of an excess of a protected guanidine, such as N-acetylguanidine, was often employed to drive the reaction to completion and minimize side reactions. The choice of solvent is also critical, with polar aprotic solvents like DMF or acetonitrile often providing the best results.

-

-

Condensation of α-Aminoketones with Cyanamide: An alternative classical route involves the reaction of an α-aminoketone with cyanamide. This method offers a different retrosynthetic disconnection and can be advantageous for the synthesis of specific substitution patterns.

While these classical methods are conceptually simple and still find application, they can suffer from limitations such as harsh reaction conditions, limited substrate scope, and the generation of significant waste.

Modern Marvels: The Dawn of Catalytic and Greener Syntheses

The quest for more efficient, versatile, and environmentally friendly methods has led to the development of a range of modern synthetic strategies. These approaches often employ transition-metal catalysis or adhere to the principles of green chemistry.

Palladium catalysis has revolutionized the synthesis of 2-aminoimidazoles, offering unprecedented control over bond formation and functional group tolerance. Key palladium-catalyzed methods include:

-

Buchwald-Hartwig Amination: This powerful reaction involves the palladium-catalyzed cross-coupling of a 2-haloimidazole (typically 2-bromoimidazole) with an amine. The choice of ligand is critical for the success of this reaction, as five-membered nitrogen-containing heterocycles like imidazole can inhibit or deactivate the palladium catalyst.[1]

-

Expertise & Experience: Experienced practitioners in this field recognize that careful optimization of the catalyst, ligand, base, and solvent system is essential to overcome catalyst deactivation and achieve high yields. Ligands such as tBuBrettPhos have shown promise in these challenging coupling reactions.[1]

-

-

Palladium-Catalyzed Alkyne Carboamination: This elegant strategy, developed by Wolfe and coworkers, involves the palladium-catalyzed reaction of N-propargyl guanidines with aryl triflates.[4][5][6][7] This method is particularly noteworthy as it constructs the 2-aminoimidazole ring through the simultaneous formation of both a C-N and a C-C bond in the annulation step.[5][6][7]

Recognizing the environmental impact of traditional synthetic methods, the principles of green chemistry have been increasingly applied to the synthesis of 2-aminoimidazoles. These approaches prioritize the use of benign solvents, energy-efficient reaction conditions, and atom economy.

-

Synthesis in Deep Eutectic Solvents (DESs): DESs, which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green reaction media. The synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives has been successfully achieved in DESs like choline chloride:urea, offering advantages such as faster reaction times and simplified product isolation.[6][8]

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles with reduced energy consumption.[8]

-

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions, often under milder conditions than conventional heating.[8]

The adoption of these greener methodologies is not only environmentally responsible but also often leads to more efficient and cost-effective synthetic processes.

A Plethora of Possibilities: The Diverse Biological Activities of 2-Aminoimidazoles

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities. This versatility stems from the unique structural and electronic properties of the 2-AI core, which allows it to interact with a wide range of biological targets.

The Anti-Biofilm Arsenal: Disrupting Bacterial Communities

Perhaps the most extensively studied application of 2-aminoimidazole compounds is in the fight against bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which renders them highly resistant to conventional antibiotics and host immune responses. 2-AI derivatives have demonstrated potent activity in both inhibiting the formation of biofilms and dispersing pre-existing ones.[9]

-

Mechanism of Action: Unlike traditional antibiotics that aim to kill bacteria, many 2-AI compounds act as "behavior-modifying agents." They interfere with bacterial signaling pathways, particularly two-component regulatory systems, which are crucial for the transition from a planktonic (free-swimming) to a biofilm-based lifestyle. By disrupting these signaling cascades, 2-AI compounds prevent bacteria from sensing their environment and initiating the genetic programs required for biofilm formation.

Targeting the Kinome: A New Frontier in Cancer and Inflammation Therapy

The therapeutic potential of 2-aminoimidazole compounds extends far beyond their anti-biofilm activity. A growing body of evidence highlights their role as potent and selective inhibitors of various protein kinases, making them promising candidates for the treatment of cancer and inflammatory diseases.

-

Kinase Inhibition: Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminoimidazole scaffold has proven to be an effective "hinge-binder," interacting with the ATP-binding site of kinases and thereby inhibiting their activity.

-

Targeting the PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[3][9][10][11] Several 2-aminoimidazole derivatives have been identified as inhibitors of key kinases within this pathway, including PI3K, Akt, and mTOR, demonstrating their potential as anticancer agents.[11][12]

-

Inhibition of Src Family Kinases: Src family kinases (SFKs) are non-receptor tyrosine kinases that are often overexpressed or hyperactivated in various solid tumors and are implicated in metastasis.[13] 2-Aminoimidazole and aminothiazole derivatives have been developed as potent inhibitors of SFKs, highlighting their potential in oncology.[13]

-

Anti-inflammatory Effects: The anti-inflammatory properties of 2-aminoimidazole derivatives are also linked to their ability to modulate key signaling pathways. For instance, novel acetamide derivatives of 2-aminobenzimidazole have been shown to suppress the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-17, and to inhibit the expression of enzymes like COX-2 and MMPs, which are involved in inflammation and tissue destruction in arthritis.[14]

The ability of 2-aminoimidazole compounds to selectively target multiple nodes within complex signaling networks underscores their immense potential for the development of novel therapeutics for a wide range of diseases.

Experimental Protocols: A Practical Guide for the Researcher

To facilitate further research and development in this exciting field, this section provides detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Classical Synthesis of a 2,4-Disubstituted Imidazole from an α-Bromo Ketone and an Amidine

This protocol is adapted from a procedure reported for the synthesis of 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-.[15]

Materials:

-

Benzamidine hydrochloride monohydrate

-

Potassium bicarbonate

-

4-Methoxyphenacyl bromide

-

Tetrahydrofuran (THF)

-

Water

-

Diisopropyl ether

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and an addition funnel, add benzamidine hydrochloride monohydrate (0.29 mol) and water (325 mL).[15]

-

Slowly add potassium bicarbonate (0.57 mol) portionwise to the stirred mixture.[15]

-

Heat the reaction mixture to a vigorous reflux.[15]

-

Prepare a solution of 4-methoxyphenacyl bromide (0.29 mol) in THF (325 mL) and add it dropwise to the refluxing mixture over 30 minutes.[15]

-

After the addition is complete, continue to heat the mixture at reflux for 18-20 hours.[15]

-

Cool the reaction mixture in an ice bath and remove the THF under reduced pressure.[15]

-

Add an additional 100 mL of water and stir the resulting suspension at 50-60 °C for 30 minutes.[15]

-

Cool the mixture in an ice bath and collect the solid product by filtration.[15]

-

Wash the filter cake with two 100-mL portions of water and air-dry.[15]

-

Transfer the crude product to a flask and add diisopropyl ether (150 mL) and hexanes (150 mL).[15]

-

Stir the mixture for 2 hours at room temperature and collect the solids by filtration.[15]

-

Dry the product in a vacuum oven to afford the pure 2,4-disubstituted imidazole.[15]

Protocol 2: Palladium-Catalyzed Synthesis of a 2-Aminoimidazole via Buchwald-Hartwig Amination

This protocol is a general representation based on literature procedures for the palladium-catalyzed amination of 2-bromoimidazoles.[1]

Materials:

-

2-Bromo-1H-imidazole

-

Amine of choice

-

tBuBrettPhos Pd(I) precatalyst (e.g., (tBuBrettPhos)Pd(allyl)Cl)

-

Lithium bis(trimethylsilyl)amide (LHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, add the 2-bromo-1H-imidazole (1.0 mmol), the amine (1.2 mmol), and the tBuBrettPhos Pd(I) precatalyst (1-2 mol%).[1]

-

Add anhydrous, degassed THF to achieve a concentration of approximately 0.1 M.[1]

-

Add LHMDS (2.2 mmol) to the reaction mixture.[1]

-

Stir the reaction at a temperature between 50-80 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.[1]

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

-

Extract the product with an organic solvent such as ethyl acetate.[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel.[1]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Caption: Evolution of synthetic strategies and resulting biological applications of 2-aminoimidazole compounds.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminoimidazole compounds.

The Future is Bright: Concluding Remarks and Outlook

The journey of 2-aminoimidazole compounds, from their discovery in the depths of the ocean to their current prominence in medicinal chemistry, is a compelling narrative of scientific exploration and innovation. The inherent versatility of the 2-AI scaffold, coupled with the continuous development of novel synthetic methodologies, ensures that this remarkable class of compounds will remain at the forefront of drug discovery for years to come.

Future research will undoubtedly focus on several key areas. The exploration of untapped marine biodiversity promises the discovery of new and even more complex 2-AI alkaloids with novel biological activities. The development of more sustainable and scalable synthetic routes will be crucial for the large-scale production of these compounds for clinical investigation. Furthermore, a deeper understanding of the intricate molecular mechanisms by which 2-AI derivatives exert their therapeutic effects will enable the design of more potent and selective drug candidates with improved safety profiles.

For researchers, scientists, and drug development professionals, the 2-aminoimidazole scaffold represents a treasure trove of opportunities. Its rich history, diverse biological activities, and evolving synthetic landscape provide a fertile ground for innovation and the development of next-generation therapeutics that will address some of the most pressing challenges in human health.

References

-

Malik, N., et al. (2022). Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. Inflammopharmacology, 30(4), 1431–1446. [Link]

-

Capriati, V., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]

-

Zavesky, B. P., Babij, N. R., & Wolfe, J. P. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4952–4955. [Link]

-

Zavesky, B. P., Babij, N. R., & Wolfe, J. P. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4952–4955. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

-

Zavesky, B. P., Babij, N. R., & Wolfe, J. P. (2014). Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. Organic Letters, 16(18), 4952–4955. [Link]

-

Capriati, V., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]

-

Murry, J. A., et al. (2001). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses, 78, 149. [Link]

-

Koswatta, P. B., & Lovely, C. J. (2011). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Natural Product Reports, 28(3), 511–528. [Link]

-

Ilas, J., & Konc, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 13(13), 1921–1943. [Link]

-

Sabat, M., et al. (2006). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

-

Kamal, A., et al. (2011). 2-Aminoimidazole, glycociamidine and 2-thiohydantoin-marine alkaloids as molecular inspirations for the development of lead structures. Current Drug Targets, 12(11), 1689–1708. [Link]

-

Blackledge, M. S., et al. (2019). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Journal of Medical Microbiology, 68(1), 71–79. [Link]

-

Francini, C. M., et al. (2015). Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. ChemMedChem, 10(12), 2027–2041. [Link]

-

ResearchGate. (2017). 2-Aminoimidazoles in Medicinal Chemistry. [Link]

-

Syed, D. N., et al. (2016). Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice. Journal of Investigative Dermatology, 136(8), 1538–1547. [Link]

-

Adhami, V. M., et al. (2016). Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. Cancers, 8(6), 59. [Link]

-

Janku, F., et al. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of the National Cancer Institute, 106(5), dju070. [Link]

-

Khan, N., et al. (2012). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. International Journal of Cancer, 130(7), 1695–1705. [Link]

-

ResearchGate. (2021). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

The Privileged Scaffold: A Technical Guide to 2-Amino-1H-imidazol-5(4H)-one Hydrochloride Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-amino-1H-imidazol-5(4H)-one core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to natural purines and its inherent chemical versatility make it a "privileged structure" in the design of novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of 2-amino-1H-imidazol-5(4H)-one hydrochloride and its structural analogs and derivatives. We will explore established synthetic routes, delve into the mechanistic basis of their biological effects, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.

The 2-Amino-1H-imidazol-5(4H)-one Core: A Foundation for Diverse Bioactivity

The 2-amino-1H-imidazol-5(4H)-one moiety is a five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group.[3] Its hydrochloride salt form enhances solubility and stability, making it an attractive starting point for chemical library synthesis. The core structure's ability to participate in various chemical transformations allows for the generation of a wide array of derivatives with diverse pharmacological profiles. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4]

Physicochemical Properties of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride

A thorough understanding of the physicochemical properties of the core scaffold is fundamental to its application in drug design and development.

| Property | Value | Reference |

| CAS Number | 18221-88-0 | [5][6] |

| Molecular Formula | C₃H₆ClN₃O | [5] |

| Molecular Weight | 135.55 g/mol | [5] |

| Melting Point | 211-213 °C | [5] |

| Appearance | Solid | [7] |

| Purity | Typically ≥90% | [5] |

The hydrochloride salt form generally imparts improved aqueous solubility and stability compared to the free base, which is a crucial consideration for handling, formulation, and biological testing.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of 2-amino-1H-imidazol-5(4H)-one and its derivatives can be achieved through various synthetic routes. The choice of a specific pathway often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

A common approach to the 2-amino-1H-imidazol-5(4H)-one core involves the cyclization of guanidine derivatives with α-halo esters or related synthons. Another versatile method is the conversion of 5(4H)-oxazolones.[1] The synthesis of derivatives often involves multi-component reactions or the modification of the core scaffold.

Figure 1: General synthetic pathways to 2-amino-1H-imidazol-5(4H)-one and its derivatives.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Imidazol-5-one Derivative

This protocol describes a representative synthesis of a 2,4-disubstituted imidazol-5-one derivative, adapted from established literature procedures.[8] This method exemplifies the Erlenmeyer condensation, a cornerstone in the synthesis of azlactones, which are key intermediates for imidazolones.

Objective: To synthesize a 4-arylidene-2-phenyl-1H-imidazol-5(4H)-one derivative.

Materials:

-

Hippuric acid (Benzoylglycine)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Sodium acetate (anhydrous)

-

Acetic anhydride

-

Ethanol

-

Appropriate aromatic amine

Procedure:

-

Synthesis of the Oxazolone Intermediate (Erlenmeyer Condensation):

-

In a round-bottom flask, combine hippuric acid (1 equivalent), the aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents).

-

Add acetic anhydride (3 equivalents) to the mixture.

-

Heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, pour the reaction mixture into cold water with vigorous stirring.

-

Collect the precipitated solid (the oxazolone derivative) by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol if necessary.

-

-

Synthesis of the Imidazol-5-one Derivative:

-

In a round-bottom flask, dissolve the synthesized oxazolone derivative (1 equivalent) and an appropriate aromatic amine (1.1 equivalents) in glacial acetic acid.

-

Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the final product should be sharp and consistent with literature values for known compounds.

Biological Activities and Therapeutic Potential

The 2-amino-1H-imidazol-5(4H)-one scaffold and its derivatives have been shown to exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant body of research has focused on the anticancer potential of imidazolone derivatives.[3][9] These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer.[3][10]

Mechanisms of Action:

The anticancer activity of these derivatives is often attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.

-

VEGFR-2 Inhibition: Several imidazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3][9] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.[11][12][[“]]

-

B-Raf Inhibition: The B-Raf kinase is a component of the MAPK/ERK signaling pathway, which is frequently mutated and constitutively activated in various cancers, particularly melanoma.[7][14][15][16][17] Some imidazole-based compounds have shown inhibitory activity against B-Raf, suggesting their potential as targeted cancer therapeutics.[3]

-

Sirtuin Inhibition: Sirtuins are a class of histone deacetylases that play a complex role in cancer, with some members acting as tumor promoters.[8][18][19][20][21] Certain imidazole derivatives have been shown to inhibit sirtuin activity, presenting another avenue for their anticancer effects.[22]

Figure 2: Proposed anticancer mechanisms of action for 2-amino-1H-imidazol-5(4H)-one derivatives.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity of representative imidazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 5 | MCF-7 (Breast) | < 5 | [3][10] |

| HepG2 (Liver) | < 5 | [3][10] | |

| HCT-116 (Colon) | < 5 | [3][10] | |

| Compound 4d | MCF-7 (Breast) | Moderate Activity | [3][10] |

| Compound 6 | Hela, MCF-7, PC3, HCT-116 | Good Potency | [9] |

| Compound 26 | Hela, MCF-7, PC3, HCT-116 | Good Potency | [9] |

| Compound 1o | HepG2 (Liver) | 8.6 | [7] |

Antimicrobial Activity

Derivatives of the 2-aminoimidazole scaffold have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[18][23][24][25][26]

Mechanisms of Action:

The antimicrobial effects of imidazole derivatives are believed to occur through several mechanisms:

-

Disruption of Cell Membrane Integrity: Imidazole compounds can insert into the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[22][27][28]

-

Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[23][29]

-

Inhibition of Nucleic Acid Synthesis: Interference with DNA and RNA synthesis has also been proposed as a mechanism of action for some imidazole-based antimicrobials.[22][23]

Quantitative Data on Antimicrobial Activity:

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1-Arylideneamino-imidazolin-5-ones | Staphylococcus aureus | 100 | [30] |

| 2-Amino-5-substituted 1,3,4-thiadiazoles | Candida albicans | 8 | [7] |

| 2-Amino-5-substituted 1,3,4-oxadiazoles | Streptococcus faecalis, MSSA, MRSA | 4 - 64 | [7] |

Key Experimental Protocols for Biological Evaluation

To facilitate further research in this area, we provide detailed protocols for key in vitro assays used to evaluate the biological activity of 2-amino-1H-imidazol-5(4H)-one derivatives.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[31][32][33][34][35]

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validation: The assay should include positive (a known cytotoxic drug) and negative (vehicle) controls. The results should be reproducible across multiple experiments.

VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescence-based kinase assay to determine the inhibitory activity of a compound against VEGFR-2.[2][5][10][36][37]

Objective: To determine the IC₅₀ value of a test compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 5x Kinase Buffer 1)

-

ATP

-

Substrate (e.g., Poly (Glu, Tyr) 4:1)

-

Test compound

-

Kinase-Glo® Max reagent

-

White 96-well plate

-

Luminometer

Procedure:

-

Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate.

-

Plate Setup: Add the master mix to the wells of the 96-well plate.

-

Inhibitor Addition: Add serial dilutions of the test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.

-

Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

-

Detection: Add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes.

-

Luminescence Reading: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Self-Validation: The assay should demonstrate a clear signal window between the positive and negative controls. The IC₅₀ value for a known VEGFR-2 inhibitor should be within the expected range.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][9][30][38]

Objective: To determine the MIC of a test compound against a bacterial or fungal strain.

Materials:

-

Microorganism to be tested

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compound

-

96-well microplate

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validation: The positive control should show clear microbial growth, while the negative control should remain clear. The MIC of a standard antibiotic against the same organism should be determined concurrently and fall within the expected range.

Conclusion and Future Directions

The 2-amino-1H-imidazol-5(4H)-one scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of promising biological activities, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this core allows for the generation of large and diverse chemical libraries for high-throughput screening.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) and Structure-Based Drug Design: A deeper understanding of the SAR for different biological targets will enable the rational design of more potent and selective inhibitors.

-

Exploration of Novel Biological Targets: While significant progress has been made in targeting kinases and microbial pathways, the full therapeutic potential of this scaffold remains to be explored.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.

By continuing to explore the rich chemistry and diverse biology of 2-amino-1H-imidazol-5(4H)-one derivatives, the scientific community can unlock new therapeutic opportunities for a range of diseases.

References

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. Retrieved January 15, 2026, from [Link]

-

The dual role of sirtuins in cancer: biological functions and implications. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. (2019, May 6). Journal of Applied Pharmaceutical Science. Retrieved January 15, 2026, from [Link]

-

The Compounds Containing Imidazol-5-one Heterocycle: Synthesis and Biological Activities. (2022, March 14). B P International. Retrieved January 15, 2026, from [Link]

-

Imidazoles as potential anticancer agents. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl- 1H-imidazolin-5(4H)-one Compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). MDPI. Retrieved January 15, 2026, from [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Understanding the fundamental mechanisms and conditions of the tumor-suppressive and oncogenic roles of sirtuins in cancer: A review. (n.d.). AccScience Publishing. Retrieved January 15, 2026, from [Link]

-

Sirtuins in Cancer: a Balancing Act between Genome Stability and Metabolism. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Mitochondrial Sirtuins in Cancer: Emerging Roles and Therapeutic Potential. (2016, May 1). aacrjournals.org. Retrieved January 15, 2026, from [Link]

-

RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF 5-OXO-IMIDAZOLONES DERIVATIVES: A REVIEW. (2021, January 1). ResearchGate. Retrieved January 15, 2026, from [Link]

-

B-Raf and the inhibitors: from bench to bedside. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

2-Amino-1H-imidazol-5(4H)-one hydrochloride. (n.d.). Oakwood Chemical. Retrieved January 15, 2026, from [Link]

-

2-Amino-1H-imidazol-5(4H)-one hydrochloride | CAS 18221-88-0. (n.d.). Chemical-Suppliers.com. Retrieved January 15, 2026, from [Link]

-

B-Raf and the inhibitors: from bench to bedside. (n.d.). springermedizin.de. Retrieved January 15, 2026, from [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies. (2019, March 21). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017, August 11). Longdom Publishing. Retrieved January 15, 2026, from [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 17). RSC Publishing. Retrieved January 15, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 15, 2026, from [Link]

-

Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. (2023, April 18). MDPI. Retrieved January 15, 2026, from [Link]

-

Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Antibacterial Activities of Imidazole-Based Compounds (A Review). (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [https://www.semanticscholar.org/paper/Antibacterial-Activities-of-Imidazole-Based-(A-A%C5%9F%C4%B1k-Can/03d8f898239077274041e17d77f282496a793a38]([Link]

-

Elabscience® Sirtuin 1 (SIRT-1) Activity Assay Kit. (n.d.). Elabscience. Retrieved January 15, 2026, from [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. (2023, February 5). Frontiers. Retrieved January 15, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 15, 2026, from [Link]

-

Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors. (2014, March 2). aacrjournals.org. Retrieved January 15, 2026, from [Link]

-

13.2A: Inhibiting Cell Wall Synthesis. (2024, November 23). Biology LibreTexts. Retrieved January 15, 2026, from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]